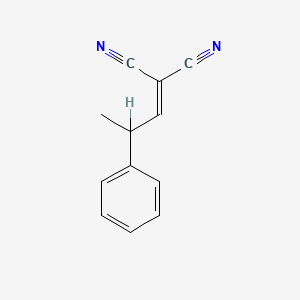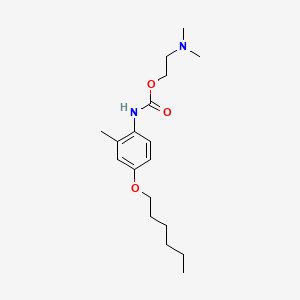
Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-(dimethylamino)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-(dimethylamino)ethyl ester is a bioactive chemical compound. It is known for its potential applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a carbanilic acid core with a hexyloxy and methyl substitution, and a dimethylaminoethyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-(dimethylamino)ethyl ester typically involves the esterification of carbanilic acid derivatives with 2-(dimethylamino)ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-(dimethylamino)ethyl ester undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-(dimethylamino)ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-(dimethylamino)ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carbanilic acid derivative, which can then interact with enzymes and receptors in biological systems. The dimethylaminoethyl group may enhance the compound’s solubility and facilitate its transport across cell membranes, thereby increasing its bioavailability and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbanilic acid, m-hexyloxy-, 2-(dimethylamino)ethyl ester
- Acetic acid, 2-(dimethylamino)ethyl ester
Uniqueness
Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-(dimethylamino)ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hexyloxy and methyl groups enhances its lipophilicity, while the dimethylaminoethyl ester group improves its solubility and bioavailability compared to similar compounds.
This compound’s unique structure and properties make it a valuable tool in scientific research and industrial applications.
Propriétés
Numéro CAS |
63986-39-0 |
|---|---|
Formule moléculaire |
C18H30N2O3 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
2-(dimethylamino)ethyl N-(4-hexoxy-2-methylphenyl)carbamate |
InChI |
InChI=1S/C18H30N2O3/c1-5-6-7-8-12-22-16-9-10-17(15(2)14-16)19-18(21)23-13-11-20(3)4/h9-10,14H,5-8,11-13H2,1-4H3,(H,19,21) |
Clé InChI |
STOXICLIVXPABV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC(=C(C=C1)NC(=O)OCCN(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


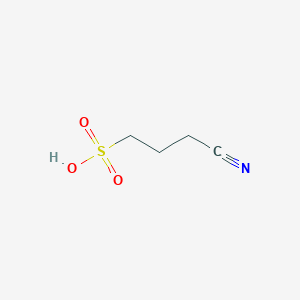
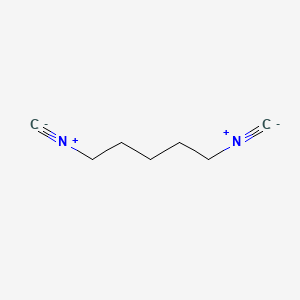
![Acetamide,2-[(5-nitro-pyridin-2-YL)amino]-](/img/structure/B13781824.png)

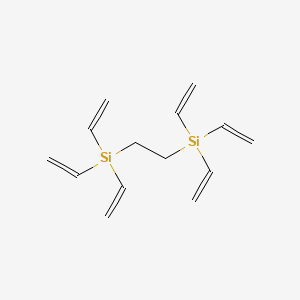
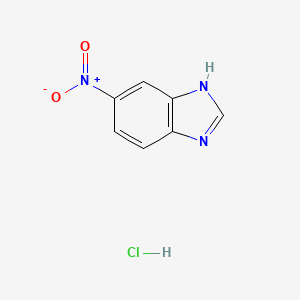
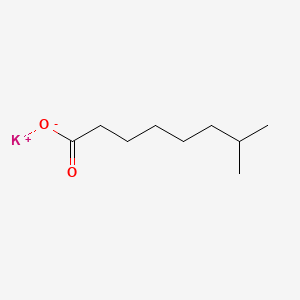

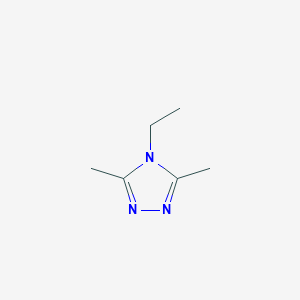
![9,10-Dimethyl-9,10-dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetraol](/img/structure/B13781879.png)



